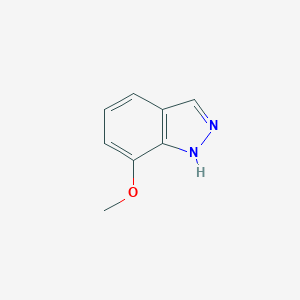

7-methoxy-1H-indazole

Übersicht

Beschreibung

7-Methoxy-1H-indazol ist eine heterozyklische aromatische organische Verbindung, die zur Indazol-Familie gehört. Indazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in verschiedenen medizinischen Anwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Methoxy-1H-indazol kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Cyclisierung von ortho-substituierten Benzylidenhydrazinen. So kann beispielsweise die Reaktion von 2-Methoxybenzaldehyd mit Hydrazin die gewünschte Indazolverbindung erzeugen. Die Reaktion erfordert in der Regel einen Katalysator wie Kupferacetat (Cu(OAc)2) und ein Oxidationsmittel wie Sauerstoff (O2) in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von 7-Methoxy-1H-indazol kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Übergangsmetall-katalysierte Reaktionen werden aufgrund ihrer Effizienz und minimalen Nebenproduktbildung häufig bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Methoxy-1H-indazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Der Indazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydroindazole zu bilden.

Substitution: Elektrophilen Substitutionsreaktionen können am Indazolring auftreten, insbesondere an den Positionen 3 und 5.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) unter Wasserstoffgas (H2) Atmosphäre.

Substitution: Elektrophile wie Halogene (z. B. Brom, Chlor) in Gegenwart von Lewis-Säuren wie Aluminiumchlorid (AlCl3).

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Dihydroindazolen.

Substitution: Bildung von halogenierten Indazolen.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-1H-indazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Medizin: Wird auf seine Antikrebs-, entzündungshemmenden und antimikrobiellen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Methoxy-1H-indazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als PI3K-Inhibitor bindet es beispielsweise an das aktive Zentrum des Enzyms und verhindert die Phosphorylierung nachgeschalteter Signalmoleküle. Diese Hemmung kann zur Unterdrückung der Zellproliferation und Induktion der Apoptose in Krebszellen führen .

Ähnliche Verbindungen:

1H-Indazol: Fehlt die Methoxygruppe, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.

2H-Indazol: Eine weitere tautomere Form mit unterschiedlicher Reaktivität.

3-Methoxy-1H-indazol: Ähnliche Struktur, aber mit der Methoxygruppe an der 3. Position, was zu unterschiedlicher Reaktivität und Anwendungen führt.

Einzigartigkeit: 7-Methoxy-1H-indazol ist durch das Vorhandensein der Methoxygruppe an der 7. Position einzigartig, die seine elektronischen Eigenschaften beeinflussen und sein Potenzial als Pharmakophor im Wirkstoffdesign verbessern kann .

Wirkmechanismus

The mechanism of action of 7-Methoxy-1H-indazole involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: Lacks the methoxy group, resulting in different chemical properties and biological activities.

2H-Indazole: Another tautomeric form with distinct reactivity.

3-Methoxy-1H-indazole: Similar structure but with the methoxy group at the 3rd position, leading to different reactivity and applications.

Uniqueness: 7-Methoxy-1H-indazole is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and enhance its potential as a pharmacophore in drug design .

Biologische Aktivität

7-Methoxy-1H-indazole is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This indazole derivative has been studied for its potential therapeutic effects, including its role as an enzyme inhibitor and its interactions with various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The methoxy group at the 7th position enhances its electronic properties, potentially increasing its efficacy as a pharmacophore in drug design compared to other indazoles.

| Property | Value |

|---|---|

| Molecular Weight | 152.16 g/mol |

| Melting Point | 110-112 °C |

| Solubility | Soluble in DMSO |

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been identified as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes .

Enzyme Inhibition

- Nitric Oxide Synthase : Inhibits the production of nitric oxide, impacting vascular function and neurotransmission.

- Cytochrome P450 Enzymes : Selectively inhibits CYP1A2, influencing drug metabolism and potential drug-drug interactions.

Biological Activities

The compound has shown promising results in several areas:

Anticancer Activity

Research indicates that this compound can affect cancer cell proliferation by modulating key signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a target for anticancer therapies.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, showing potential against various bacterial strains. Its mechanism may involve disrupting microbial cellular processes or inhibiting specific enzymes critical for bacterial survival.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Inhibition of Neuronal Nitric Oxide Synthase :

- Anticancer Research :

- Inflammation Models :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Indazole | Lacks methoxy group | Different chemical properties |

| 3-Methoxy-1H-indazole | Methoxy at the 3rd position | Different reactivity and applications |

| 7-Nitro-1H-indazole | Nitro group instead of methoxy | Varies significantly in reactivity |

Eigenschaften

IUPAC Name |

7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBANHQTMCETBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439880 | |

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-05-1 | |

| Record name | 7-Methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.